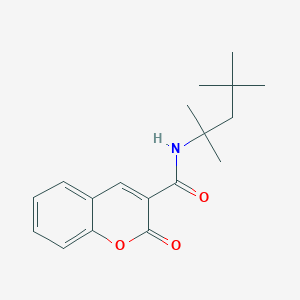

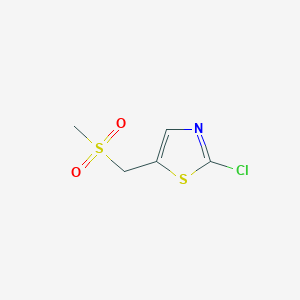

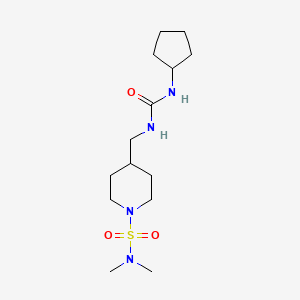

![molecular formula C14H16N2O4S2 B2886451 Methyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate CAS No. 899724-94-8](/img/structure/B2886451.png)

Methyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study synthesized a series of compounds, including derivatives similar to Methyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate, and evaluated them for their antimicrobial activities. These compounds displayed significant antibacterial and antifungal activities, with some showing higher potency than reference drugs. This suggests the compound's potential in developing new antimicrobial agents (Ghorab et al., 2017).

Photochemical Degradation of Crude Oil Components

Another study investigated the photochemical degradation of crude oil components, including benzothiophene derivatives, to understand the fate of oil spill components in marine environments. The research provided insights into the degradation pathways, leading to the formation of sulfobenzoic acid as an ultimate degradation product, which is essential for environmental remediation efforts (Andersson & Bobinger, 1996).

Synthesis of o-Dimethylene Thiophene

A study described a facile synthesis method for 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides from related sulfonamide compounds, serving as precursors for o-dimethylene thiophene. This synthesis pathway is significant for the production of specialized organic compounds used in various chemical research applications (Tso et al., 1995).

Antifungal and Antibacterial Activities

Further research on biologically active thiophene-3-carboxamide derivatives, closely related to the compound , showed notable antibacterial and antifungal properties. These findings underline the compound's relevance in developing new antimicrobial agents for medical and veterinary applications (Vasu et al., 2003).

PPARβ/δ Inverse Agonists

The compound served as a basis for designing and synthesizing a series of ligands with increased cellular activity as PPARβ/δ inverse agonists. These ligands, through structural modifications, offer novel tools for investigating physiological and pathophysiological processes, highlighting the compound's utility in biomedical research (Toth et al., 2016).

Zukünftige Richtungen

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “Methyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate” and similar compounds may have promising future directions in medicinal chemistry research.

Wirkmechanismus

Target of Action

It’s known that thiophene derivatives exhibit a variety of properties and applications . They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives interact with various biological targets to exert their effects .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways depending on their specific functional groups .

Pharmacokinetics

The molecular weight of the compound is 171217 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Thiophene derivatives are known to have various biological effects depending on their specific functional groups .

Eigenschaften

IUPAC Name |

methyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-16(2)11-6-4-10(5-7-11)15-22(18,19)12-8-9-21-13(12)14(17)20-3/h4-9,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCGVCXMHCYECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

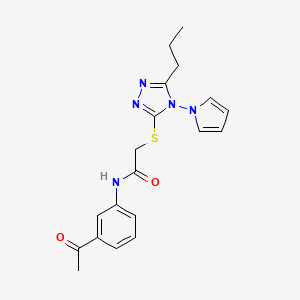

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886369.png)

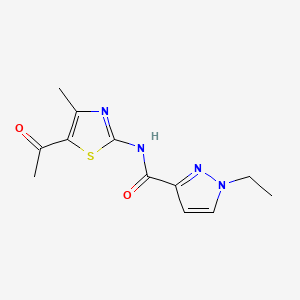

![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2886383.png)

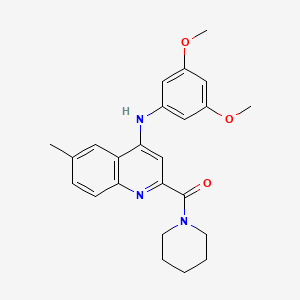

![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)